molecular formula C21H20ClN5O2 B11026561 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11026561
M. Wt: 409.9 g/mol
InChI Key: BVUQDGRJYMVOPO-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound with a fascinating structure. Let’s break it down:

    Indole Derivative: The compound contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs.

    Functional Groups: It features an indole ring, a benzotriazinone ring, and an amide group.

    Biological Relevance: This compound has attracted attention due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis: One possible synthetic route involves the Fischer indole synthesis. Starting from cyclohexanone and phenylhydrazine hydrochloride, the reaction proceeds under reflux conditions using methanesulfonic acid (MsOH) in methanol.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present.

    Substitution Reactions: Substitution reactions at various positions (e.g., chlorination, alkylation) are possible.

Common Reagents and Conditions::

    Chlorination: Nucleophilic substitution using chlorine sources (e.g., N-chlorosuccinimide, Cl2).

    Alkylation: Alkyl halides (e.g., alkyl bromides, alkyl chlorides) in the presence of a base (e.g., potassium carbonate).

Major Products:: The specific products formed depend on the reaction conditions and the substituents involved.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent or for treating other disorders.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Drug Development: Screening for novel drug candidates based on its structure.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular signaling pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.

Properties

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C21H20ClN5O2/c22-16-8-7-15-9-12-26(19(15)14-16)13-10-23-20(28)6-3-11-27-21(29)17-4-1-2-5-18(17)24-25-27/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,28)

InChI Key

BVUQDGRJYMVOPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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